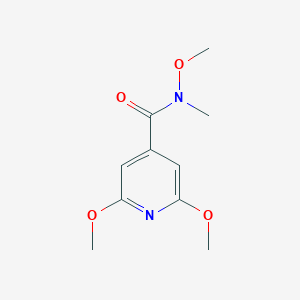
N,2,6-Trimethoxy-N-methylisonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2,6-Trimethoxy-N-methylisonicotinamide is a chemical compound with the molecular formula C10H14N2O4 It is a derivative of isonicotinamide, characterized by the presence of three methoxy groups and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2,6-Trimethoxy-N-methylisonicotinamide typically involves the methylation of isonicotinamide followed by the introduction of methoxy groups. One common method is the reaction of isonicotinamide with methyl iodide in the presence of a base such as potassium carbonate to form N-methylisonicotinamide. This intermediate is then subjected to methoxylation using methanol and a suitable catalyst, such as sulfuric acid, to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness, possibly involving continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,2,6-Trimethoxy-N-methylisonicotinamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form N,2,6-trimethoxyisonicotinamide.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of N,2,6-trimethoxyisonicotinamide.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N,2,6-Trimethoxy-N-methylisonicotinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Mechanism of Action
The mechanism of action of N,2,6-Trimethoxy-N-methylisonicotinamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-methylisonicotinamide
- N,2,6-trimethoxyisonicotinamide
- 2-Bromo-N-methoxy-N-methylisonicotinamide
Uniqueness
N,2,6-Trimethoxy-N-methylisonicotinamide is unique due to the presence of three methoxy groups and a methyl group on the nitrogen atom. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H14N2O4 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
N,2,6-trimethoxy-N-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C10H14N2O4/c1-12(16-4)10(13)7-5-8(14-2)11-9(6-7)15-3/h5-6H,1-4H3 |
InChI Key |
NZFNKYLBYFDSNV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=CC(=NC(=C1)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















